Ethyl 5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Ethyl 5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound belonging to the dihydropyridine family. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. These compounds have been extensively studied for their biological properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step reactions. One common method includes the hydrogenation of a pyridine derivative using hydrogen gas in the presence of a catalyst such as Raney Nickel in ethanol. This is followed by esterification reactions using reagents like triethylamine and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: Converts the dihydropyridine ring to a pyridine ring.
Reduction: Further reduces the dihydropyridine ring to a piperidine ring.
Substitution: Involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Commonly uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Utilizes reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Produces pyridine derivatives.
Reduction: Forms piperidine derivatives.
Substitution: Results in various substituted dihydropyridine compounds.
Scientific Research Applications
Ethyl 5,6-dihydropyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a calcium channel blocker.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine derivatives used as antihypertensive agents .
Comparison with Similar Compounds
Similar Compounds
- 1-Tert-Butyl 3-Ethyl 5,6-Dihydropyridine-1,3(2H)-Dicarboxylate
- 3,5-Diacetyl-2,6-dimethylpyridine
- N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide
Uniqueness
Ethyl 5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This compound’s structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
ethyl 3,6-dihydro-2H-pyridine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h3-4H,2,5-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKRWPABPQRKFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC=CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966337 | |
Record name | Ethyl 3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52003-32-4 | |
Record name | NSC30497 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30497 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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